molecular formula C10H17NO5 B13470501 (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid CAS No. 1217714-88-9

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid

Cat. No.: B13470501
CAS No.: 1217714-88-9
M. Wt: 231.25 g/mol
InChI Key: JMUJSOFKNKGLRT-SSDOTTSWSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid building block.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid: A stereoisomer with similar properties but different spatial arrangement.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid: A compound with a shorter carbon chain.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid methyl ester: An ester derivative with different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry.

Properties

CAS No.

1217714-88-9

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid

InChI

InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1

InChI Key

JMUJSOFKNKGLRT-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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